

Application Notes and Protocols: YX-02-030 in Combination with Chemotherapy

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For Researchers, Scientists, and Drug Development Professionals

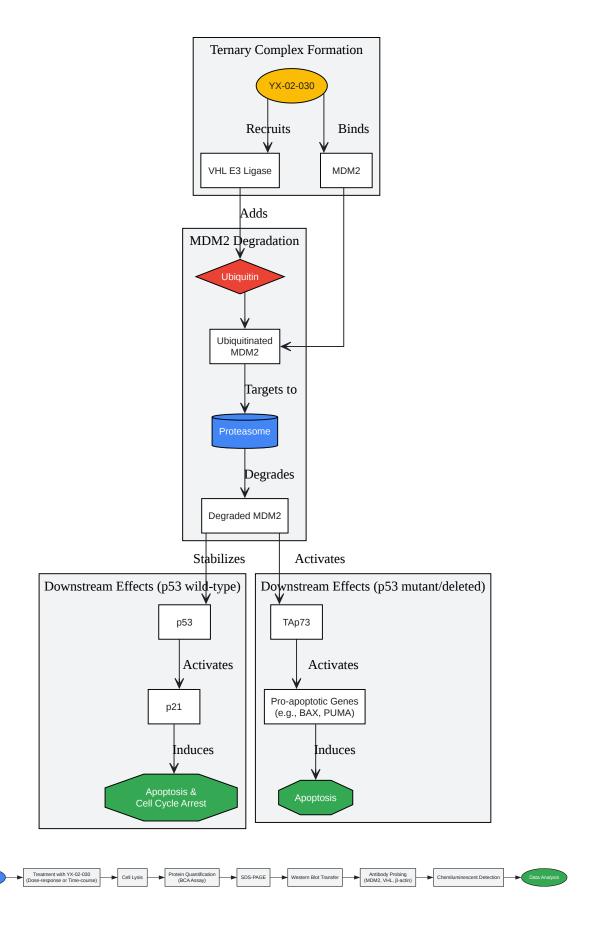
Introduction

YX-02-030 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2.[1][2][3] Unlike traditional MDM2 inhibitors that simply block the p53-MDM2 interaction, YX-02-030 facilitates the ubiquitination and subsequent proteasomal degradation of MDM2 by recruiting the von Hippel-Lindau (VHL) E3 ligase.[4][5][6] This mechanism has shown significant preclinical efficacy, particularly in cancers with mutated or deleted p53, such as triple-negative breast cancer (TNBC), where it induces apoptosis through the activation of the p53 family member TAp73.[2][5][6][7] These application notes provide an overview of YX-02-030's mechanism of action, protocols for in vitro and in vivo studies, and a framework for evaluating its potential in combination with standard chemotherapy agents.

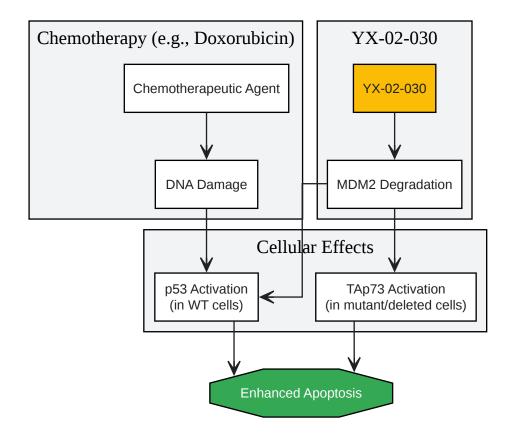
Mechanism of Action

YX-02-030 is a bifunctional molecule that simultaneously binds to MDM2 and the VHL E3 ubiquitin ligase, forming a ternary complex.[2][4] This proximity induces the VHL-mediated ubiquitination of MDM2, tagging it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of p53 in wild-type cells. In p53-deficient or mutant cancer cells, **YX-02-030** has been shown to induce apoptosis by upregulating the transcription of pro-apoptotic genes through the activation of TAp73.[2][5]









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